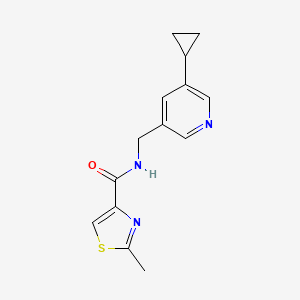

N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylthiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylthiazole-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, attached to a thiazole ring, which is a heterocyclic ring with one sulfur atom and one nitrogen atom . The compound also contains a cyclopropyl group, which is a three-membered ring, and a carboxamide group, which is a functional group derived from carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and thiazole rings, the cyclopropyl group, and the carboxamide group. The arrangement of these groups in the molecule and their interactions would determine the compound’s properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of certain thiazole C-nucleosides demonstrates potential antiviral activity against various viruses, including herpes, parainfluenza, and rhinovirus. These compounds have also been evaluated as potential inhibitors of purine nucleotide biosynthesis, showing significant activity in both in vitro and in vivo experiments (Srivastava et al., 1977).

Antipsychotic Agent Evaluation

Heterocyclic analogues of certain compounds have been evaluated as potential antipsychotic agents. Their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors was studied, along with their ability to antagonize specific behavioral responses in mice. Some derivatives showed potent in vivo activities, suggesting their utility in developing antipsychotic medication (Norman et al., 1996).

Antitumor and Antimicrobial Activities

Enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, representing promising leads for therapeutic applications (Riyadh, 2011).

Neuroinflammation Imaging

A novel compound was synthesized for potential use as a PET agent for imaging the IRAK4 enzyme in neuroinflammation. This tracer showed high radiochemical yield, purity, and specific activity, suggesting its application in diagnosing and monitoring neuroinflammatory conditions (Wang et al., 2018).

Antiprion Activity

2-Aminothiazoles represent a new class of compounds with antiprion activity, offering a promising lead in the search for effective therapeutics for prion diseases. These compounds were shown to achieve and sustain high brain concentrations, indicating their potential for treating neurodegenerative disorders (Gallardo-Godoy et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-9-17-13(8-19-9)14(18)16-6-10-4-12(7-15-5-10)11-2-3-11/h4-5,7-8,11H,2-3,6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDIBFVDENHROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NCC2=CC(=CN=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride](/img/structure/B2652894.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)

![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)

![3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2652909.png)

![N-(4-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2652914.png)